molecular formula C23H20N2O B5233262 2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No.: B5233262
M. Wt: 340.4 g/mol
InChI Key: CKPJRAQYBABQRJ-UHFFFAOYSA-N
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Description

2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound with a unique structure that includes a quinoline core, multiple phenyl groups, and a nitrile functional group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with active methylene compounds in the presence of catalysts such as piperidine or ammonium acetate. The reaction conditions often require refluxing in ethanol or other suitable solvents to facilitate the formation of the quinoline ring system .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce amine derivatives .

Mechanism of Action

The mechanism by which 2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the specific molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. Its structure allows for various modifications, making it a versatile compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

2-methyl-5-oxo-4,7-diphenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O/c1-15-19(14-24)22(17-10-6-3-7-11-17)23-20(25-15)12-18(13-21(23)26)16-8-4-2-5-9-16/h2-11,18,22,25H,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPJRAQYBABQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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